molecular formula C10H9F2NO B13699034 1-(3,5-Difluorophenyl)-2-pyrrolidinone

1-(3,5-Difluorophenyl)-2-pyrrolidinone

Cat. No.: B13699034
M. Wt: 197.18 g/mol
InChI Key: AKQFPKZTUODLFU-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-2-pyrrolidinone typically involves the reaction of 3,5-difluoroaniline with a suitable pyrrolidinone precursor. One common method is the nucleophilic substitution reaction where 3,5-difluoroaniline reacts with a halogenated pyrrolidinone under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyrrolidinone, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-(3,5-Difluorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-2-pyrrolidinone
  • 1-(3,4-Difluorophenyl)-2-pyrrolidinone
  • 1-(2,3-Difluorophenyl)-2-pyrrolidinone

Comparison: 1-(3,5-Difluorophenyl)-2-pyrrolidinone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other difluorophenyl-pyrrolidinone derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications .

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

1-(3,5-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9F2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2

InChI Key

AKQFPKZTUODLFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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